

Spectroscopic Characterization of 2-Ethyl-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-5-nitroaniline**

Cat. No.: **B1661927**

[Get Quote](#)

Introduction

2-Ethyl-5-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure, featuring an ethyl group, an amino group, and a nitro group on a benzene ring, gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. A thorough characterization using modern spectroscopic techniques is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural characteristics.

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Ethyl-5-nitroaniline**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical experimental considerations. The interpretations are based on established spectroscopic theory and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

The arrangement of the functional groups on the benzene ring in **2-Ethyl-5-nitroaniline** dictates the electronic environment of each atom, which is directly probed by spectroscopic methods. The amino (-NH₂) group is a strong activating group and an ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating group and a meta-director. Their combined

electronic effects, along with the presence of the ethyl (-CH₂CH₃) group, result in a predictable yet nuanced set of spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A high-quality NMR spectrum requires a homogenous solution free of particulate matter.[\[1\]](#)[\[2\]](#)

- Weigh approximately 10-20 mg of **2-Ethyl-5-nitroaniline** for ¹H NMR, or 50-100 mg for ¹³C NMR.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is excellent for more polar and less soluble substances.[\[1\]](#)
- Ensure complete dissolution, using gentle vortexing if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[\[2\]](#)
- Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.[\[4\]](#)

Instrumentation and Data Acquisition:

- The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
- The spectrometer's magnetic field is shimmed to optimize homogeneity.

- For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **2-Ethyl-5-nitroaniline** is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield.

```
dot graph "2_Ethyl_5_nitroaniline" { layout=neato; node [shape=plaintext]; edge [style=invis];  
}
```

Caption: Molecular structure of **2-Ethyl-5-nitroaniline** with atom numbering for NMR assignments.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	~7.8	d	~2.5	1H
H-4	~7.6	dd	~8.5, 2.5	1H
H-3	~6.7	d	~8.5	1H
-NH ₂	~4.0-5.0	br s	-	2H
-CH ₂ -	~2.6	q	~7.5	2H
-CH ₃	~1.2	t	~7.5	3H

Interpretation:

- Aromatic Protons:** The aromatic region is expected to show three distinct signals. H-6 is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It appears as a doublet due to coupling with H-4. H-4 is meta to the nitro group and ortho to the amino group, resulting in an intermediate chemical shift. It will be a doublet of doublets due to coupling with both H-3 and H-6. H-3 is ortho to the electron-donating amino group and will be the most upfield of the aromatic protons, appearing as a doublet from coupling to H-4.
- Amine Protons:** The $-\text{NH}_2$ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Ethyl Group Protons:** The ethyl group will give rise to a quartet for the methylene ($-\text{CH}_2$) protons and a triplet for the methyl ($-\text{CH}_3$) protons, a classic ethyl pattern. The methylene protons are adjacent to the aromatic ring and will be shifted further downfield than the methyl protons.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-5 (C-NO_2)	~149
C-1 (C-NH_2)	~147
C-2 ($\text{C-CH}_2\text{CH}_3$)	~135
C-3	~129
C-6	~115
C-4	~112
$-\text{CH}_2-$	~23
$-\text{CH}_3$	~14

Interpretation:

- The carbons directly attached to the nitrogen atoms (C-1 and C-5) are expected to be the most downfield due to the strong deshielding effects of the amino and nitro groups.
- The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
- The aliphatic carbons of the ethyl group will be significantly upfield, with the methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

For a solid sample like **2-Ethyl-5-nitroaniline**, several methods can be employed. The thin solid film method is often convenient.[\[5\]](#)

- Place a small amount (a few milligrams) of **2-Ethyl-5-nitroaniline** in a small test tube or vial.
- Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.
- Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[\[6\]](#)[\[7\]](#)

IR Spectral Data and Interpretation

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3400-3250	Medium
C-H Stretch (aromatic)	3100-3000	Medium-Weak
C-H Stretch (aliphatic)	3000-2850	Medium
N-O Stretch (asymmetric)	1550-1475	Strong
N-H Bend (scissoring)	1650-1580	Medium
C=C Stretch (aromatic)	1600-1450	Medium
N-O Stretch (symmetric)	1360-1290	Strong
C-N Stretch (aromatic amine)	1335-1250	Strong

Interpretation:

- **N-H Vibrations:** The presence of the primary amine group (-NH₂) will be clearly indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9] A bending vibration for the N-H bond is also expected around 1650-1580 cm⁻¹.[8]
- **N-O Vibrations:** The nitro group (-NO₂) is characterized by two strong absorption bands. The asymmetric stretch appears in the 1550-1475 cm⁻¹ range, and the symmetric stretch is found between 1360-1290 cm⁻¹.[10][11][12] These are typically the most intense peaks in the spectrum.
- **C-H Vibrations:** The spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹).
- **Aromatic and C-N Vibrations:** C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretch of the aromatic amine is expected around 1335-1250 cm⁻¹.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π -systems.

Experimental Protocol: UV-Vis Data Acquisition

- Prepare a dilute solution of **2-Ethyl-5-nitroaniline** in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
- Record a baseline spectrum with the solvent blank in the beam path.
- Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).[\[13\]](#)

UV-Vis Spectral Data and Interpretation

Nitroanilines typically exhibit two main absorption bands in their UV-Vis spectra. These are due to $\pi \rightarrow \pi^*$ and intramolecular charge transfer (ICT) transitions.

Transition Type	Predicted λ_{\max} (nm)
$\pi \rightarrow \pi^*$	~240-260
Intramolecular Charge Transfer (ICT)	~370-400

Interpretation:

- The high-energy $\pi \rightarrow \pi^*$ transition is associated with the electronic excitation within the benzene ring.
- The lower-energy, longer-wavelength band is an intramolecular charge transfer (ICT) transition. This involves the transfer of electron density from the electron-donating amino group (the donor) to the electron-withdrawing nitro group (the acceptor) through the conjugated π -system of the benzene ring. This ICT band is responsible for the characteristic

yellow color of many nitroanilines. The position of this band is sensitive to solvent polarity. Studies on other nitroaniline isomers show similar characteristic absorption bands.[14][15]

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the unambiguous identification of an unknown compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary set of data for the characterization of **2-Ethyl-5-nitroaniline**. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and nitro functional groups, and UV-Vis spectroscopy reveals the nature of the conjugated electronic system. By integrating the information from these methods, a confident and unambiguous structural assignment and purity assessment can be achieved, which is a critical step in any research or development endeavor involving this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organomation.com [organomation.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. wikieducator.org [wikieducator.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethyl-5-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1661927#spectroscopic-data-nmr-ir-uv-vis-of-2-ethyl-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com